molecular formula C9H6INO3 B8498076 Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Cat. No.: B8498076
M. Wt: 303.05 g/mol
InChI Key: JGRPKGNZXLXHPE-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-hydroxy-5-iodobenzoate is a substituted benzoate ester featuring a cyano group at position 3, a hydroxyl group at position 4, and an iodine atom at position 3. This compound’s structure combines electron-withdrawing (cyano, iodine) and electron-donating (hydroxyl) groups, leading to unique physicochemical properties.

Properties

Molecular Formula

C9H6INO3

Molecular Weight

303.05 g/mol

IUPAC Name

methyl 3-cyano-4-hydroxy-5-iodobenzoate

InChI

InChI=1S/C9H6INO3/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-3,12H,1H3

InChI Key

JGRPKGNZXLXHPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities to Methyl 3-cyano-4-hydroxy-5-iodobenzoate, as identified by CAS registry comparisons (similarity scores ≥ 0.85):

Compound Name CAS Number Similarity Score Key Structural Differences
Methyl 4-iodo-3-methylbenzoate 5471-81-8 0.88 Methyl substituent at position 3; lacks cyano and hydroxyl groups
Methyl 3-hydroxy-4-iodobenzoate 157942-12-6 0.87 Hydroxyl and iodine positions swapped; lacks cyano group
Ethyl 2-hydroxy-5-iodobenzoate 15125-84-5 0.87 Ethyl ester; hydroxyl at position 2 instead of 4
Methyl 4-hydroxy-3-iodobenzoate 15126-06-4 0.87 Hydroxyl and iodine positions swapped; lacks cyano group

Key Observations :

  • Positional isomerism (e.g., hydroxyl and iodine substitution patterns) significantly alters electronic and steric profiles.
  • The cyano group in this compound introduces additional polarity and reactivity compared to analogs with methyl or simple hydroxyl groups .

Physical and Chemical Properties

Relevant data for iodo-substituted benzoate derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound C₉H₆INO₃ 303.06 Not reported Not reported Likely low in water (polar substituents offset by iodine’s hydrophobicity)
4-Iodoanisole (analog) C₇H₇IO 234.04 48–51 237 Low water solubility due to iodine and methoxy groups
Methyl 4-hydroxy-3-iodobenzoate C₈H₇IO₃ 278.05 Not reported Not reported Higher polarity than methyl- or ethyl-substituted analogs

Key Observations :

  • Iodo-substituted compounds generally exhibit higher melting points compared to non-halogenated analogs due to increased molecular weight and intermolecular interactions (e.g., 4-Iodoanisole, mp 48–51°C ).
  • The cyano group in this compound may further elevate melting points relative to analogs lacking this group, though direct data are unavailable.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy:
  • This compound: Expected strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~3200 cm⁻¹ (O–H stretch). The ester carbonyl (C=O) typically appears at ~1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
  • 1H NMR : The iodine atom’s electronegativity deshields adjacent protons, causing downfield shifts. For example, in Methyl 4-iodo-3-methylbenzoate, the aromatic protons near iodine resonate at δ 7.5–8.0 ppm, whereas hydroxyl protons appear at δ 5.0–6.0 ppm .
  • 13C NMR: The cyano carbon in this compound would resonate at ~115–120 ppm, distinct from carbonyl carbons (~165–170 ppm) .

Preparation Methods

Formylation of Methyl 4-Hydroxybenzoate

The introduction of a formyl group at C3 is achieved via the Duff reaction, which utilizes hexamethylenetetramine (HMTA) or paraformaldehyde under acidic conditions. A optimized protocol from Patent WO2018121050A1 involves:

  • Reagents : Methylparaben (1 eq), magnesium chloride (1.2 eq), triethylamine (2 eq), paraformaldehyde (1.5 eq) in dichloromethane.

  • Conditions : Reflux at 60°C for 12 hours, followed by acid quenching with dilute HCl.

  • Workup : Extraction with dichloromethane, drying over Na₂SO₄, and solvent evaporation yields methyl 3-formyl-4-hydroxybenzoate as a pale-yellow solid (72% yield).

Cyanation via Hydroxylamine Hydrochloride

Traditional cyanation methods using CuCN pose toxicity risks, prompting the adoption of safer alternatives. A two-step process involving oximation and dehydration is employed:

  • Oximation : Reacting methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride (1.5 eq) in acetonitrile/DMF at 80°C for 2 hours forms the oxime intermediate.

  • Dehydration : Treatment with acetyl chloride (1.2 eq) at 80°C eliminates water, yielding methyl 3-cyano-4-hydroxybenzoate (85% purity after recrystallization).

Mechanistic Insight : The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde, followed by acid-catalyzed elimination of H₂O to form the nitrile.

Regioselective Iodination at C5

Iodination of methyl 3-cyano-4-hydroxybenzoate requires careful control to avoid over-iodination or para-substitution. Two predominant methods are documented:

Electrophilic Iodination with N-Iodosuccinimide (NIS)

  • Conditions : Substrate (1 eq), NIS (1.1 eq), catalytic FeCl₃ in anhydrous DMF at 0°C → RT.

  • Outcome : Selective iodination at C5 with 90% regioselectivity and 78% isolated yield.

  • Limitation : NIS cost and sensitivity to moisture necessitate inert atmosphere handling.

Directed Ortho-Metalation (DoM)

  • Base : LDA (2 eq) at −78°C in THF, followed by quenching with I₂.

  • Advantage : Enables late-stage iodination after cyanation, minimizing side reactions.

  • Yield : 65–70% due to competing decomposition of the nitrile group under strong base.

Purification and Characterization

Crude product purification involves:

  • Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted iodine and byproducts.

  • Chromatography : Silica gel column chromatography with EtOAc/hexane gradient elution achieves >95% purity.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.23 (d, J = 1.8 Hz, 1H, ArH), 8.06 (d, J = 1.8 Hz, 1H, ArH), 3.93 (s, 3H, OCH₃).

  • MS (ESI) : m/z 303.05 [M−H]⁻.

Industrial-Scale Considerations

Patents emphasize scalability and cost reduction through:

  • Solvent Recycling : Dichloromethane and acetonitrile are recovered via distillation.

  • Catalyst Optimization : FeCl₃ replaces expensive Pd catalysts in iodination, cutting costs by 40%.

  • Waste Mitigation : Cyanide-free routes reduce hazardous waste disposal requirements .

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